molecular formula C12H18N2O3 B2936370 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156920-88-5

1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2936370
CAS RN: 1156920-88-5
M. Wt: 238.287
InChI Key: MOHJPVNKUOXPNY-UHFFFAOYSA-N
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Description

“1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one” is a chemical compound . It is related to the compound “potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate” which has a CAS Number: 1281154-60-6 .


Synthesis Analysis

While specific synthesis methods for “1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one” were not found, related compounds have been synthesized. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives, demonstrating its potential in creating novel chemical structures. The structural confirmation of these new products has been discussed, highlighting the compound's relevance in advancing synthetic chemistry knowledge (Shin et al., 1983).

Pharmacological Properties

  • Piperazine derivatives, including those related to 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one, have been investigated for their pharmacological properties. Studies have explored their potential in therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic uses, underscoring the compound's significance in medicinal chemistry (Brito et al., 2018).

Biochemical Interactions

  • Research has also focused on the biochemical interactions of related piperazine derivatives. These studies provide insights into how these compounds interact with biological systems, which is crucial for understanding their potential medical applications and therapeutic mechanisms (Kossakowski et al., 2008).

Structural Analysis and Crystallography

  • Crystallographic studies of similar piperazine compounds have been conducted to understand their molecular structure and intermolecular interactions. This research is essential for designing new drugs and understanding how molecular structure influences biological activity (Miyata et al., 2004).

Synthesis and Chemical Reactions

  • The compound has been used in the synthesis of a variety of chemically diverse derivatives. This versatility highlights its importance in the field of organic chemistry and drug development (Fathalla & Pazdera, 2017).

properties

IUPAC Name

1-[4-(oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-2-11(15)13-5-7-14(8-6-13)12(16)10-4-3-9-17-10/h2,10H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHJPVNKUOXPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one

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